molecular formula C18H20N2O2S B5719689 methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5719689
M. Wt: 328.4 g/mol
InChI Key: XFOZLTMUISOCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying Parkinson's disease and developing new treatments for the condition.

Mechanism of Action

MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and leads to cell death through oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including motor symptoms such as tremors, rigidity, and bradykinesia, as well as cognitive and behavioral changes.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons and induce symptoms similar to those seen in the disease. However, its toxic nature and the specialized equipment and expertise required for its synthesis and handling limit its use in lab experiments.

Future Directions

There are several future directions for research on MPTP and its role in Parkinson's disease. These include further studies on the mechanisms underlying MPTP-induced neurotoxicity, the development of new treatments for the condition based on these mechanisms, and the identification of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPTP. Additionally, the use of MPTP as a model for other neurodegenerative conditions, such as Alzheimer's disease, is an area of ongoing research.
In conclusion, MPTP is a potent neurotoxin that has been widely used in scientific research as a model for Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying the disease and developing new treatments for the condition. Ongoing research on MPTP and its role in neurodegenerative conditions holds promise for the development of new treatments and therapies.

Synthesis Methods

MPTP can be synthesized through several different methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride and subsequent reaction with N-(2-phenylethyl)amine. Other methods involve the reaction of 4-methyl-3-nitrobenzoic acid with thioamides or the reaction of 4-methyl-3-nitrobenzoyl chloride with N-(2-phenylethyl)amine. The synthesis of MPTP requires specialized equipment and expertise due to its toxic nature.

Scientific Research Applications

MPTP has been widely used in scientific research as a model for Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the mechanisms underlying the disease and develop new treatments for the condition.

properties

IUPAC Name

methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-8-9-15(17(21)22-2)12-16(13)20-18(23)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOZLTMUISOCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate

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